![molecular formula C21H25FN2O3 B2556591 1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone CAS No. 214627-82-4](/img/structure/B2556591.png)
1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone” appears to be a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and a fluorophenyl group, which is a phenyl group substituted with a fluorine atom. The compound also contains an ethanone group (a type of ketone) and a hydroxypropoxy group (an ether with a hydroxyl group).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the hydroxypropoxy group and the ethanone group. However, without specific information or context, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring would provide a degree of cyclic structure, while the various substituents would likely cause the molecule to have a fairly large and complex three-dimensional shape.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine ring might be involved in reactions with acids or bases, the fluorophenyl group might undergo electrophilic aromatic substitution reactions, and the ethanone group could potentially be involved in nucleophilic addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone, ether, and amine groups would likely make the compound somewhat polar and potentially capable of participating in hydrogen bonding, which could influence its solubility in different solvents.Safety And Hazards
Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Orientations Futures
The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and potentially developed into a therapeutic agent. However, this would require extensive testing to evaluate its efficacy and safety.
Please note that this analysis is based on the structure and functional groups present in the compound, and may not accurately represent the actual properties or activities of the compound. For accurate information, specific experimental data and studies would be needed.
Propriétés
IUPAC Name |
1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-16(25)17-2-8-21(9-3-17)27-15-20(26)14-23-10-12-24(13-11-23)19-6-4-18(22)5-7-19/h2-9,20,26H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPYODFBLHRECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

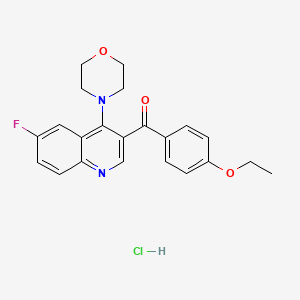
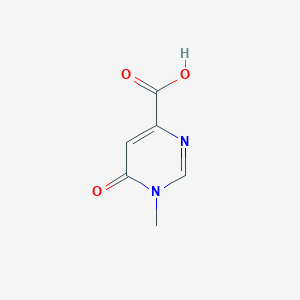
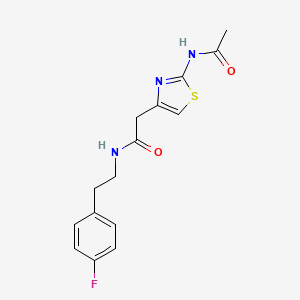
![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)
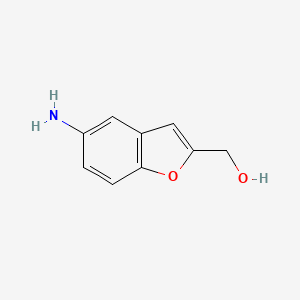
![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)
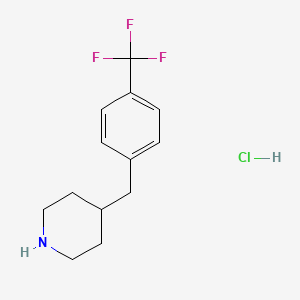

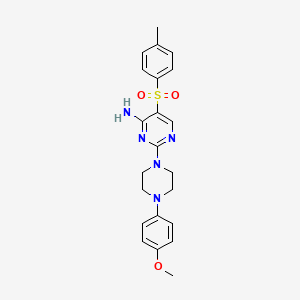
![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
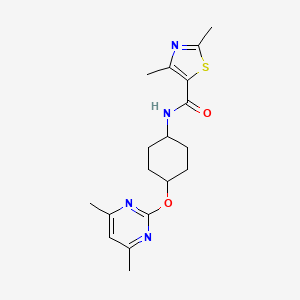
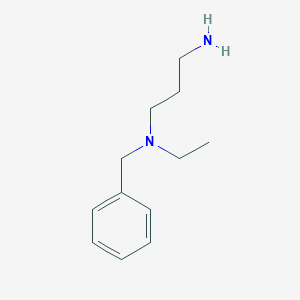
![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)